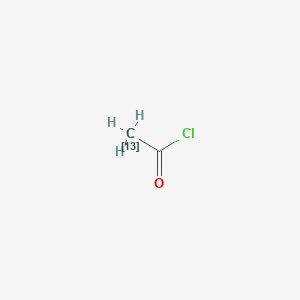

acetyl-2-13C chloride

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO/c1-2(3)4/h1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETWJCDKMRHUPV-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14770-40-2 | |

| Record name | Acetyl -2-13C chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Acetyl-2-13C Chloride in Advanced Isotope Labeling: A Technical Guide to Synthesis, Metabolomics, and Pharmacokinetics

Executive Summary

Acetyl-2-13C chloride (Formula: 13CH3COCl; CAS: 14770-40-2) is a highly reactive, stable-isotope-labeled acylating agent. By incorporating a Carbon-13 atom specifically at the C2 (methyl) position, it serves as a fundamental building block for introducing a robust, non-radioactive metabolic tag into complex molecules. This whitepaper details the mechanistic rationale, core applications, and validated protocols for utilizing Acetyl-2-13C chloride in mass spectrometry, NMR spectroscopy, and pharmacokinetic drug development.

Chemical Properties and Mechanistic Rationale

The selection of Acetyl-2-13C chloride over other labeling agents (such as 14C-radiolabels or deuterium-labeled variants) is driven by three core analytical advantages:

-

Precise Mass Shift (M+1): In mass spectrometry (MS), the 13C label provides a predictable +1.00335 Da mass shift per acetyl group. Unlike deuterium, which can suffer from hydrogen-deuterium exchange (HDX) in aqueous environments or cause chromatographic retention time shifts (the "isotope effect"), 13C labels co-elute perfectly with their 12C counterparts, ensuring accurate relative quantification[1].

-

NMR Sensitivity: The 13C nucleus (spin 1/2) is NMR-active. Labeling the methyl group provides a sharp, highly enhanced singlet in 13C NMR (typically around 20–30 ppm, depending on the derivative). This makes it an ideal probe for inline reaction monitoring and metabolic tracing within complex biofluids[2].

-

Kinetic Reactivity: As an acid chloride, it rapidly and quantitatively acylates primary/secondary amines, alcohols, and thiols without the need for complex coupling reagents (e.g., EDC/NHS) required by acetic acid derivatives.

Quantitative Physicochemical Data

Understanding the physical properties of Acetyl-2-13C chloride is critical for experimental design, particularly regarding its volatility and moisture sensitivity.

Table 1: Physicochemical Properties and Experimental Implications

| Property | Value | Causality / Experimental Implication |

| Chemical Formula | 13CH3COCl | Provides a specific C2 isotopic label, leaving the carbonyl carbon as 12C. |

| Molecular Weight | 79.49 g/mol | Yields an exact M+1 shift compared to the unlabeled reagent (78.50 g/mol ). |

| Isotopic Purity | ≥99 atom % 13C | Ensures minimal unlabeled background, maximizing the signal-to-noise ratio in MS/NMR. |

| Boiling Point | 52 °C | Highly volatile; must be handled in sealed systems, Schlenk lines, or cold rooms to prevent reagent loss. |

| Density | 1.118 g/mL at 25 °C | Allows for precise volumetric dispensing in micro-scale derivatization reactions. |

Core Applications in Research & Drug Development

Chemical Isotope Labeling (CIL) for LC-MS/MS Metabolomics

In metabolomics, small polar metabolites (such as amino acids and biogenic amines) often suffer from poor retention on reversed-phase liquid chromatography (LC) columns and low ionization efficiency in Electrospray Ionization (ESI). Acetyl-2-13C chloride is deployed in Chemical Isotope Labeling (CIL) to derivatize these metabolites[1].

-

The Causality: Acetylation neutralizes highly polar amine groups, increasing the hydrophobicity of the analytes and drastically improving LC retention. Furthermore, by mixing a sample derivatized with "light" (12C) acetyl chloride and a reference derivatized with "heavy" (13C) acetyl chloride, researchers create a self-validating internal standard system that eliminates matrix effects and ion suppression[1].

Synthesis of 13C-Labeled Precursors for Pharmacokinetics

Tracking the metabolic fate of a pharmaceutical candidate requires distinguishing the drug's metabolites from endogenous biological molecules. Acetyl-2-13C chloride is the premier starting material for synthesizing advanced labeling reagents, such as ethyl[2-13C]acetate and diethyl [2-13C]malonate[3]. These precursors are subsequently used to construct 13C-labeled aromatic rings or heterocycles in target-oriented synthesis, providing a stable tag that survives extensive in vivo metabolism during ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Inline NMR Reaction Monitoring

Due to the strong signal enhancement provided by the 99 atom % 13C enrichment, Acetyl-2-13C chloride is utilized in microfluidic stripline NMR setups. Researchers use it to monitor the real-time kinetics of amine-catalyzed acetylation reactions (e.g., the acetylation of benzyl alcohol), allowing for the extraction of precise thermodynamic and kinetic data without the need for offline sampling[2].

Experimental Methodologies

Protocol 1: Synthesis of Diethyl [2-13C]malonate

This protocol outlines the C2-homologation of Acetyl-2-13C chloride into diethyl [2-13C]malonate, a critical building block for pharmaceutical synthesis[3].

Step-by-Step Methodology:

-

Preparation of Ethyl [2-13C]acetate: In a flame-dried flask under argon, react Acetyl-2-13C chloride with anhydrous ethanol (1.1 equiv) in the presence of N,N-diisopropylethylamine (DIPEA) at 0 °C. Causality: The low temperature prevents the volatilization of the acid chloride, while DIPEA scavenges the generated HCl to drive the reaction to completion.

-

Enolate Formation: In a separate Schlenk flask, dissolve hexamethyldisilazane (2.5 equiv) in anhydrous THF. Add n-butyllithium (2.5 M in hexanes) at 0 °C to form Lithium bis(trimethylsilyl)amide (LiHMDS).

-

Acylation: Cool the LiHMDS solution to -78 °C. Dropwise add the synthesized ethyl [2-13C]acetate. Causality: The strong, non-nucleophilic base quantitatively deprotonates the alpha-carbon to form the lithium enolate.

-

Carboxylation: Add ethyl chloroformate (1.05 equiv) to the enolate solution. The reaction must be maintained at -78 °C to prevent the highly reactive enolate from undergoing unwanted self-condensation.

-

Quenching & Isolation: Quench the reaction with 1M HCl. Extract with ethyl acetate, dry over MgSO4, and purify via microdistillation (90 mbar) to yield diethyl [2-13C]malonate[3].

-

Self-Validation System: Analyze the purified product via 13C NMR. The C2 carbon must appear as an intensely enhanced singlet at ~41.7 ppm, confirming isotopic fidelity[3].

Synthetic pathway of Diethyl [2-13C]malonate from Acetyl-2-13C chloride.

Protocol 2: Chemical Isotope Labeling (CIL) of Amines for LC-MS

This workflow utilizes Acetyl-2-13C chloride to derivatize biological amines, improving ESI-MS sensitivity and providing a heavy internal standard[1].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 100 mM solution of Acetyl-2-13C chloride in anhydrous acetonitrile. Prepare a parallel 100 mM solution of unlabeled (12C) acetyl chloride.

-

Sample Aliquoting: Divide the biological extract (e.g., deproteinized plasma) into two equal aliquots (Aliquot A and Aliquot B).

-

Derivatization: To Aliquot A, add the unlabeled acetyl chloride and 100 mM pyridine. To Aliquot B, add the Acetyl-2-13C chloride and pyridine. Incubate both at 40 °C for 30 minutes. Causality: Pyridine acts as an acid scavenger, neutralizing the HCl byproduct which would otherwise suppress ESI ionization during MS analysis.

-

Quenching: Quench excess acid chloride by adding 10 µL of methanol to convert unreacted reagent into volatile methyl acetate.

-

Pooling: Mix Aliquot A and Aliquot B in a precise 1:1 volumetric ratio.

-

Self-Validation System (Data Analysis): Inject the pooled sample into the LC-MS/MS. Every derivatized amine will appear as a doublet separated by exactly 1.00335 Da (M and M+1). The ratio of the peak areas directly correlates to the relative concentration, internally correcting for any run-to-run ion suppression[1].

Chemical Isotope Labeling (CIL) workflow for LC-MS/MS metabolomics.

Troubleshooting CIL Derivatization

Table 2: Common Failure Modes and Mechanistic Corrections

| Issue | Mechanistic Cause | Corrective Action |

| Incomplete Acetylation | Moisture in the reaction environment hydrolyzes the acid chloride to unreactive acetic acid. | Use strictly anhydrous solvents (e.g., dry ACN) and flush the reaction vial with argon before sealing. |

| Over-labeling | Excess reagent or excessively high temperature drives kinetically less favorable O-acetylation of hydroxyls. | Optimize the molar ratio of Acetyl-2-13C chloride to total amine content; reduce incubation temperature to 25 °C. |

| Poor LC-MS Signal | Residual HCl generated during the reaction suppresses ESI ionization. | Ensure sufficient pyridine or DIPEA is added to act as an acid scavenger and neutralize all HCl generated[1]. |

References

- Source: sigmaaldrich.

- Source: orgsyn.

- Source: researchgate.

- Source: ru.

Sources

An In-depth Technical Guide to Acetyl-2-13C Chloride: Properties, Handling, and Applications in Advanced Research

This guide provides an in-depth exploration of Acetyl-2-13C chloride ([¹³CH₃]COCl), a stable isotope-labeled compound pivotal to contemporary research in metabolomics, proteomics, and drug development. Moving beyond a simple datasheet, we will delve into the core chemical properties, strategic applications, and validated protocols that empower researchers to leverage this powerful tool for mechanistic and quantitative studies.

Core Chemical Identity and Physicochemical Profile

Acetyl-2-13C chloride is the isotopically labeled analog of acetyl chloride, where the methyl carbon (C2) is replaced with the heavy isotope of carbon, ¹³C. This single substitution, resulting in a mass shift of +1 Da, is the cornerstone of its utility as a tracer in mass spectrometry and a probe in NMR spectroscopy. The isotopic purity is typically high, often ≥99 atom % ¹³C, ensuring minimal interference from the unlabeled (¹²C) species.

The compound is a highly flammable, corrosive, and pungent liquid that demands expert handling.[1][2] Its reactivity is dominated by the electrophilic carbonyl carbon, making it an excellent acetylating agent but also highly susceptible to hydrolysis.

Table 1: Physicochemical Properties of Acetyl-2-13C Chloride

| Property | Value | Source(s) |

| CAS Number | 14770-40-2 | [3] |

| Molecular Formula | ¹³CH₃COCl | |

| Molecular Weight | 79.49 g/mol | [3] |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Appearance | Colorless liquid | [1] |

| Density | 1.118 g/mL at 25 °C | [4] |

| Boiling Point | 52 °C (lit.) | [4] |

| Melting Point | -112 °C (lit.) | [4] |

| Flash Point | 4 °C (39.2 °F) - closed cup | |

| Refractive Index | n20/D 1.389 (lit.) | [4] |

Inherent Reactivity and Its Implications

As an acyl chloride, the compound's chemistry is characterized by its vigorous reactivity toward nucleophiles.[5] The primary reaction of concern is its violent hydrolysis with water, which produces ¹³C-labeled acetic acid and corrosive hydrochloric acid gas.[6][7] This reaction is often a nuisance but can be strategically employed to generate labeled acetate for cell culture studies, as detailed in Section 5.

Caption: Reaction of Acetyl-2-13C chloride with water.

This high reactivity necessitates storage under strictly anhydrous conditions and handling under an inert atmosphere (e.g., argon or nitrogen) to maintain its chemical integrity.[8] It will also react exothermically with alcohols to form esters and with amines to form amides, reactions that form the basis of its use as a derivatizing agent.[5]

Spectroscopic Signature: The Key to Its Utility

The true value of Acetyl-2-13C chloride lies in its distinct spectroscopic properties, which allow researchers to trace and quantify the acetyl group it imparts.

Mass Spectrometry (MS)

In MS analysis, the presence of the ¹³C atom results in a predictable +1 mass shift compared to the unlabeled compound. When used to acetylate a target molecule (e.g., a peptide or metabolite), the resulting product will show a mass increase of +43.0092 Da (for ¹³CH₃CO) instead of +42.0106 Da (for ¹²CH₃CO). This mass difference is easily resolved by modern mass spectrometers, enabling the differentiation and quantification of labeled versus unlabeled species in complex biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹³C NMR spectroscopy, the signal for the labeled methyl carbon is directly observed, typically as a strong singlet.[9] More revealingly, in the ¹H NMR spectrum, the protons on the labeled methyl group will appear as a doublet due to one-bond coupling with the ¹³C nucleus (¹JCH), a feature absent in the unlabeled compound's spectrum. This distinct coupling provides an unambiguous signature for the labeled acetyl group, making it an invaluable tool for structural elucidation and mechanistic studies.

Synthesis, Safe Handling, and Storage

Synthesis Pathway

While typically purchased from specialized suppliers, understanding the synthesis provides context for potential impurities. Acetyl chlorides are generally prepared in the laboratory by treating the corresponding carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5] For Acetyl-2-13C chloride, the precursor is Acetic-2-13C acid.

Caption: General synthesis of Acetyl-2-13C chloride.

Protocol: Safe Handling and Storage

Trustworthiness in research begins with safety and sample integrity. The hazardous nature of Acetyl-2-13C chloride mandates strict handling protocols.[8][10][11]

A. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[10][11]

-

Skin Protection: Use a flame-retardant lab coat and handle with heavy-duty, chemical-resistant gloves (e.g., butyl rubber). Inspect gloves prior to use.[10][11]

-

Respiratory Protection: Handle exclusively within a certified chemical fume hood. In case of ventilation failure or spills, a self-contained breathing apparatus (SCBA) is required.[10]

B. Handling Procedure:

-

Work in a well-ventilated chemical fume hood, free of ignition sources.[8]

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere to prevent hydrolysis.

-

Use ground/bonded equipment to prevent static discharge.

-

Transfer the liquid using gas-tight syringes or cannulas under a positive pressure of an inert gas (e.g., argon).

-

Keep the container tightly closed when not in use.[8]

C. Storage:

-

Store in a cool, dry, well-ventilated area designated for flammable liquids.[3][10]

-

The recommended storage temperature is typically 2-8°C.

-

Store away from water, alcohols, bases, and oxidizing agents.[2] The container must be tightly sealed, often with a secondary seal like paraffin film, to protect from moisture.

Core Applications in Scientific Research

The primary utility of Acetyl-2-13C chloride is to introduce a stable isotope-labeled acetyl group into target molecules, enabling their tracing and quantification.

Metabolic Flux Analysis (MFA)

A cornerstone application is in ¹³C-MFA.[12] While the reactive chloride is not added directly to cells, it is first carefully hydrolyzed to produce ¹³C-labeled acetate. This labeled acetate is then supplied to cells in culture, where it is converted to Acetyl-CoA. By tracking the incorporation of the ¹³C label into downstream metabolites like amino acids, fatty acids, and TCA cycle intermediates, researchers can map active metabolic pathways and quantify the rates (fluxes) of intracellular reactions.[13][14] This is critical for understanding cellular metabolism in disease states like cancer and for metabolic engineering applications.[12][14]

Caption: Entry of ¹³C-label from Acetyl-CoA into the TCA cycle.

Proteomics: Quantifying Acetylation Dynamics

Protein acetylation is a critical post-translational modification (PTM) that regulates protein function and signaling. By introducing a ¹³C-labeled acetyl group, researchers can use mass spectrometry to study the turnover rates of acetylation on specific lysine residues.[15] This "dynamic" proteomics approach provides far more insight than a static snapshot of acetylation levels, revealing how signaling pathways respond to stimuli over time.

Validated Experimental Protocols

The following protocols are provided as a framework. They must be adapted to specific experimental contexts and executed in compliance with all institutional safety guidelines.

Protocol: Derivatization of a Primary Amine for MS Analysis

This protocol describes the acetylation of a small molecule containing a primary amine for subsequent LC-MS analysis.

-

Preparation: In a fume hood, prepare a 10 mg/mL stock solution of your analyte in anhydrous acetonitrile. Prepare a 1 M solution of a non-nucleophilic base (e.g., 2,6-lutidine) in anhydrous acetonitrile.

-

Reaction Setup: In a 1.5 mL amber glass vial, add 100 µL of the analyte stock solution. Add 20 µL of the 1 M base solution.

-

Derivatization: While vortexing gently, add 10 µL of a 1 M solution of Acetyl-2-13C chloride in anhydrous acetonitrile dropwise. Caution: Reaction is exothermic and will release HCl gas. The base is crucial to neutralize the generated HCl.

-

Quenching: After 15 minutes at room temperature, quench the reaction by adding 50 µL of water. Vortex for 1 minute. The excess acetyl chloride will rapidly hydrolyze.

-

Analysis: Dilute the sample to the desired concentration with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and inject it into the LC-MS system.

-

Validation: The chromatogram should show a new peak for the acetylated product with a mass corresponding to [M+H]⁺ + 43.0092 Da. The absence of a peak at [M+H]⁺ + 42.0106 Da confirms the isotopic purity of the reaction.

Protocol: Preparation of ¹³C-Sodium Acetate for Cell Labeling

This protocol details the safe conversion of Acetyl-2-13C chloride to sodium acetate for use in cell culture media.

-

Safety: Perform all steps in a chemical fume hood with appropriate PPE. The initial reaction is highly exothermic and violent.

-

Hydrolysis: Place a thick-walled, pressure-rated glass bottle in a secondary container filled with ice. To 50 mL of ice-cold deionized water, very slowly and dropwise add 1 mL of Acetyl-2-13C chloride with vigorous stirring. The solution will heat up and release HCl gas. Never add water to the acetyl chloride.[10]

-

Neutralization: Once the addition is complete and the reaction has subsided, continue stirring on ice for 30 minutes. Slowly add a 5 M solution of sodium hydroxide dropwise while monitoring the pH with a calibrated pH meter. Continue adding NaOH until the pH reaches a stable 7.2-7.4.

-

Sterilization & Quantification: Sterilize the resulting ¹³C-sodium acetate solution by passing it through a 0.22 µm syringe filter into a sterile container. Accurately determine the concentration of the acetate solution using a validated method (e.g., HPLC or enzymatic assay).

-

Application: Add the sterile, quantified ¹³C-sodium acetate solution to your cell culture medium to the desired final concentration (e.g., 4 mM) for metabolic labeling experiments.[13]

References

-

MilliporeSigma. (n.d.). Product Page: Acetyl -2- 13 C chloride. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for Acetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Product Page: Acetyl-2-13C Chloride. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetylchloride - Optional[13C NMR] - Chemical Shifts. Wiley. Retrieved from [Link]

- Bentley, T. W., & von Ragué Schleyer, P. (1977). Nucleophilic reactivity toward acetyl chloride in water. Journal of the American Chemical Society, 99(11), 3793–3794.

-

NIST. (n.d.). Acetyl chloride - Reaction thermochemistry data. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Mass spectrum (electron ionization) for Acetyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Paalme, T., Nisamedtinov, I., Abner, K., Laht, T. M., Drews, M., & Pehk, T. (2006). Application of 13C- - and 13C-[10] acetate in metabolic labelling studies of yeast and insect cells. Antonie Van Leeuwenhoek, 89(3-4), 443–457.

- Chemplayer. (2023, March 9).

-

PrepChem.com. (n.d.). Synthesis of acetyl chloride. Retrieved from [Link]

-

Eurisotop. (n.d.). Product Page: ACETYL CHLORIDE (1,2-13C2, 99%). Retrieved from [Link]

- Grankvist, K., Watrous, J. D., Lagerborg, K. A., Ly, T., & Jain, M. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell Metabolism, 31(6), 1235–1246.e4.

- Young, J. D. (2015). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Current Opinion in Biotechnology, 36, 50–56.

- Leduc, J., et al. (2022). Combined Metabolic and Chemical (CoMetChem) Labeling Using Stable Isotopes. ChemRxiv. Preprint.

Sources

- 1. Acetyl chloride | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. isotope.com [isotope.com]

- 4. echemi.com [echemi.com]

- 5. Acyl chloride - Wikipedia [en.wikipedia.org]

- 6. Acetyl chloride [webbook.nist.gov]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Acetyl chloride(75-36-5) 13C NMR [m.chemicalbook.com]

- 10. isotope.com [isotope.com]

- 11. geneseo.edu [geneseo.edu]

- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 13. Application of 13C-[2] - and 13C-[1,2] acetate in metabolic labelling studies of yeast and insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. vanderbilt.edu [vanderbilt.edu]

- 15. chemrxiv.org [chemrxiv.org]

Acetyl-2-13C Chloride (CAS 14770-40-2): Advanced Methodologies for Stable Isotope Labeling in Mass Spectrometry and NMR

Executive Summary

As drug development and quantitative proteomics demand ever-higher analytical precision, the reliance on stable isotope-labeled internal standards (SIL-IS) has become paramount. Acetyl-2-13C chloride (CAS 14770-40-2) serves as a critical electrophilic building block for introducing a stable 13C-methyl ketone moiety into complex molecular architectures. Unlike deuterium labels, which can introduce chromatographic artifacts, 13C labeling preserves the exact physicochemical profile of the target analyte. This technical guide provides a comprehensive analysis of the physicochemical properties, mechanistic advantages, and validated synthetic protocols for utilizing acetyl-2-13C chloride in advanced analytical workflows.

Physicochemical Profiling & Specifications

Acetyl-2-13C chloride is a highly reactive, flammable, and corrosive acid chloride. The isotopic enrichment at the C2 (methyl) position provides a distinct +1.0033 Da mass shift per acetyl group incorporated, which is crucial for mass spectrometry applications. Due to its violent reactivity with water (Hazard EUH014), it must be handled under strict anhydrous conditions.

Table 1: Quantitative Physicochemical Data for Acetyl-2-13C Chloride

| Property | Value | Source |

| CAS Number | 14770-40-2 | |

| Linear Formula | 13CH3COCl | |

| Molecular Weight | 79.49 g/mol | |

| Isotopic Purity | ≥99 atom % 13C | |

| Density | 1.118 g/mL at 25 °C | |

| Boiling Point | 52 °C | |

| Melting Point | -112 °C |

Mechanistic Advantages: 13C vs. Deuterium Labeling

In quantitative LC-MS/MS, internal standards must perfectly co-elute with the target analyte to accurately correct for matrix effects and ion suppression. While deuterium (2H) labeling is cost-effective, it frequently induces a "chromatographic isotope effect." Because C-D bonds are shorter and possess different vibrational frequencies than C-H bonds, deuterated compounds often exhibit altered lipophilicity, leading to significant retention time shifts (1)[1].

By utilizing acetyl-2-13C chloride, researchers can synthesize 13C-labeled analogs (e.g., 13C-labeled opiates or cocaine derivatives) that maintain identical chromatographic behavior to their unlabeled counterparts[1]. Furthermore, in NMR spectroscopy, the 13C nucleus (spin-1/2) allows for high-resolution structural elucidation without quadrupolar broadening, a property successfully leveraged in applied microfluidic stripline NMR spectroscopy (2)[2].

Table 2: Comparative Analysis of Isotopic Labels in LC-MS

| Parameter | 13C Labeling (Acetyl-2-13C) | Deuterium (2H) Labeling |

| Chromatographic Retention | Identical to unlabeled analyte | Often shifts (Isotope Effect) |

| Mass Shift per Label | +1.0033 Da | +1.0063 Da |

| Chemical Stability | Highly stable | Prone to H/D exchange in polar solvents |

| NMR Utility | Spin-1/2 (High resolution 13C NMR) | Spin-1 (Quadrupolar broadening) |

Synthetic Workflow: Isotopic Tagging via Friedel-Crafts Acylation

The introduction of the 13C-acetyl group is typically achieved through Friedel-Crafts acylation or direct esterification/amidation. The following workflow illustrates the mechanistic pathway of activating acetyl-2-13C chloride with a Lewis acid to form a highly electrophilic acylium ion, which subsequently attacks an aromatic substrate to form a stable isotope tag (3)[3].

Workflow of 13C-acetylation via Friedel-Crafts acylation and subsequent analytical validation.

Validated Experimental Protocol: 13C-Acetylation

As a Senior Application Scientist, I emphasize that handling acetyl-2-13C chloride requires strict anhydrous techniques due to its rapid degradation in ambient moisture. The following protocol is designed as a self-validating system for the Friedel-Crafts acylation of an aromatic substrate (e.g., phenyldiazirine derivatives for photoaffinity labeling)[3].

Step 1: Catalyst Activation & Complexation

-

Action: In an oven-dried Schlenk flask under an argon atmosphere, suspend 1.2 equivalents of anhydrous AlCl3 in dry CH2Cl2. Chill the suspension to 0 °C using an ice bath.

-

Causality: Anhydrous conditions prevent the premature hydrolysis of the costly isotopic reagent. The low temperature controls the highly exothermic nature of the Lewis acid-base complexation.

-

Action: Slowly add 1.0 equivalent of acetyl-2-13C chloride dropwise.

-

Validation Checkpoint 1: The heterogeneous suspension will transition into a homogenous, slightly yellow solution. This visual cue confirms the successful generation of the active electrophilic acylium ion ([13CH3CO]+ [AlCl4]-).

Step 2: Electrophilic Aromatic Substitution

-

Action: Dissolve 0.8 equivalents of the aromatic substrate in dry CH2Cl2 and add it dropwise to the acylium ion solution at 0 °C.

-

Causality: Maintaining 0 °C during addition minimizes polyacylation and controls regioselectivity.

-

Action: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1 hour.

-

Validation Checkpoint 2: Extract a 10 µL aliquot, quench in methanol, and analyze via TLC or rapid LC-MS. The complete disappearance of the substrate peak validates the conversion to the Wheland intermediate and subsequent rearomatization.

Step 3: Quenching and Phase Separation

-

Action: Carefully pour the reaction mixture over a mixture of crushed ice and 1M HCl.

-

Causality: The ice absorbs the massive heat released during AlCl3 hydrolysis. The addition of HCl is critical; it prevents the formation of an intractable aluminum hydroxide emulsion, ensuring a crisp phase separation.

-

Validation Checkpoint 3: Two distinct, clear liquid phases must form. If an emulsion persists, add additional 1M HCl until the aqueous layer clarifies.

Step 4: Isolation

-

Action: Extract the aqueous layer with CH2Cl2 (3x). Wash the combined organic phases with saturated NaHCO3 (to neutralize residual acid) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the highly pure 13C-labeled acetophenone derivative.

Conclusion

Acetyl-2-13C chloride is an indispensable reagent for generating high-fidelity internal standards and stable isotope tags. By understanding the causality behind its reactivity and employing self-validating synthetic protocols, researchers can eliminate chromatographic isotope effects, prevent H/D exchange liabilities, and fundamentally enhance the quantitative rigor of their mass spectrometry and NMR assays.

References

-

Sigma-Aldrich. "Acetyl-2-13C chloride, 99 atom % 13C (CAS 14770-40-2) Properties and Safety Information."

-

MDPI. "Economical Synthesis of 13C-Labeled Opiates, Cocaine Derivatives and Selected Urinary Metabolites by Derivatization of the Natural Products." 1

-

Pharm.or.jp. "Simple Synthesis of Deuterium and 13C Labeled Trifluoromethyl Phenyldiazirine Derivatives as Stable Isotope Tags." 3

-

Radboud Repository. "Applied microfluidic stripline NMR spectroscopy." 2

Sources

An In-Depth Technical Guide to the Synthesis of ¹³C-Labeled Acetyl Chloride

Foreword: The Significance of ¹³C-Labeled Acetyl Chloride in Modern Research

In the landscape of contemporary scientific inquiry, particularly within the realms of drug development and metabolic research, the use of stable isotope-labeled compounds is indispensable. Among these, ¹³C-labeled acetyl chloride stands out as a versatile and powerful tool. Its application in metabolic tracing studies allows researchers to meticulously track the fate of carbon atoms through complex biochemical pathways, offering invaluable insights into the mechanisms of diseases like cancer and diabetes. In drug metabolism studies, introducing a ¹³C-labeled acetyl group enables the precise monitoring of a drug candidate's metabolic fate, aiding in the optimization of pharmacokinetic properties and the reduction of potential toxicity. This guide provides a comprehensive overview of the synthesis, purification, and characterization of ¹³C-labeled acetyl chloride, designed for researchers, scientists, and professionals in drug development who require a detailed and practical understanding of this critical chemical synthesis.

Strategic Approaches to the Synthesis of ¹³C-Labeled Acetyl Chloride

The primary and most efficient method for synthesizing ¹³C-labeled acetyl chloride involves the reaction of ¹³C-labeled acetic acid with a chlorinating agent. The choice of labeling position, either at the carbonyl carbon (C1) or the methyl carbon (C2), dictates the selection of the starting material. Both [1-¹³C]acetic acid and [2-¹³C]acetic acid are commercially available and serve as the precursors for [1-¹³C]acetyl chloride and [2-¹³C]acetyl chloride, respectively.

Several chlorinating agents can be employed, including phosphorus trichloride (PCl₃), phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂). However, thionyl chloride is often the reagent of choice due to its significant advantages. The byproducts of the reaction with thionyl chloride, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification of the final product.[1]

The fundamental reaction is a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is converted into a better leaving group, which is then displaced by a chloride ion.

Visualizing the Synthetic Workflow

The general workflow for the synthesis of ¹³C-labeled acetyl chloride is a straightforward process, as illustrated in the diagram below. The process begins with the selection of the appropriately labeled acetic acid, followed by reaction with thionyl chloride, and concludes with the purification of the desired labeled acetyl chloride.

Caption: General workflow for the synthesis of ¹³C-labeled acetyl chloride.

Detailed Experimental Protocol: Synthesis of [1-¹³C]Acetyl Chloride

This protocol details the synthesis of [1-¹³C]acetyl chloride from [1-¹³C]acetic acid using thionyl chloride. The same procedure can be followed for the synthesis of [2-¹³C]acetyl chloride by starting with [2-¹³C]acetic acid.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Acetyl chloride and thionyl chloride are corrosive and react violently with water. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| [1-¹³C]Acetic Acid | 61.04 | 1.0 g | 0.0164 | >99 atom % ¹³C | Commercially Available |

| Thionyl Chloride (SOCl₂) | 118.97 | 2.9 mL (4.8 g) | 0.0403 | >99% | Commercially Available |

| Anhydrous Toluene | 92.14 | As needed | - | ACS Grade | Commercially Available |

Equipment:

-

50 mL round-bottom flask

-

Reflux condenser with a drying tube (filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Short-path distillation apparatus

-

Receiving flask (cooled in an ice bath)

Procedure:

-

Reaction Setup: Assemble a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube. All glassware must be thoroughly dried before use to prevent hydrolysis of the reagents and product.

-

Addition of Reagents: To the round-bottom flask, add 1.0 g of [1-¹³C]acetic acid. Carefully and slowly add 2.9 mL of thionyl chloride to the flask. The addition should be done in the fume hood.

-

Reaction: Gently heat the reaction mixture to reflux (approximately 79 °C) using a heating mantle. Maintain the reflux for 2 hours with continuous stirring. The reaction progress can be monitored by observing the cessation of gas evolution (SO₂ and HCl).

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. To remove the excess thionyl chloride, add a small amount of anhydrous toluene and remove the solvent under reduced pressure using a rotary evaporator. This step should be repeated two to three times to ensure all residual thionyl chloride is removed.

-

Purification by Distillation: The crude [1-¹³C]acetyl chloride is then purified by fractional distillation. Assemble a short-path distillation apparatus. Gently heat the crude product, and collect the fraction boiling at approximately 51-52 °C in a pre-weighed receiving flask cooled in an ice bath.

Purification and Characterization of ¹³C-Labeled Acetyl Chloride

The purity and identity of the synthesized ¹³C-labeled acetyl chloride must be rigorously confirmed. Given the high value of isotopically labeled compounds, careful purification is paramount to avoid any loss of material.

Purification:

Fractional distillation is the most effective method for purifying acetyl chloride. Due to its low boiling point (52 °C), a short-path distillation apparatus is recommended to minimize product loss. It is crucial to ensure all glassware is completely dry to prevent hydrolysis.

Characterization:

A combination of spectroscopic techniques is used to confirm the structure and isotopic enrichment of the final product.

| Technique | Purpose | Expected Results |

| ¹³C NMR Spectroscopy | To confirm the position of the ¹³C label and the overall structure. | For [1-¹³C]acetyl chloride , a singlet is expected for the carbonyl carbon around 170 ppm. For [2-¹³C]acetyl chloride , a singlet for the methyl carbon is expected around 33 ppm. |

| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic enrichment. | The mass spectrum will show a molecular ion peak corresponding to the mass of the ¹³C-labeled acetyl chloride (m/z = 79 for [¹³C₂H₃ClO]⁺). |

| Infrared (IR) Spectroscopy | To identify the functional groups present. | A strong absorption band characteristic of the carbonyl (C=O) stretch in an acyl chloride is expected around 1800 cm⁻¹. |

Visualizing the Characterization Workflow

The following diagram illustrates the workflow for the purification and characterization of the synthesized ¹³C-labeled acetyl chloride.

Caption: Workflow for purification and characterization of ¹³C-acetyl chloride.

Conclusion

The synthesis of ¹³C-labeled acetyl chloride is a fundamental and enabling technology for advanced research in the life sciences. The protocol detailed in this guide, centered on the use of thionyl chloride with ¹³C-labeled acetic acid, provides a reliable and efficient method for producing this valuable reagent. Meticulous attention to experimental detail, particularly the exclusion of moisture, and thorough characterization of the final product are paramount to ensure the integrity of subsequent research applications. By following the principles and procedures outlined herein, researchers can confidently prepare high-purity ¹³C-labeled acetyl chloride for their demanding scientific investigations.

References

-

Isotope Science. ¹³C Labeled Compounds. [Link]

-

PrepChem. Preparation of acetyl chloride. [Link]

-

PubChem. Acetyl chloride. [Link]

-

NIST WebBook. Acetyl chloride. [Link]

Sources

Acetyl-2-13C Chloride: Molecular Weight Derivation, Physicochemical Profiling, and Advanced Applications in Isotope-Resolved Metabolomics

Executive Summary

In the fields of quantitative proteomics and metabolic flux analysis, the precision of isotopic tracers dictates the resolution of the biological data acquired. Acetyl-2-13C chloride (Linear Formula: 13CH3COCl) is a highly specialized, stable isotope-labeled compound utilized primarily to trace carbon backbones through complex metabolic networks, such as the Tricarboxylic Acid (TCA) cycle and de novo lipogenesis. This technical guide provides a rigorous derivation of its molecular weight, explains the mechanistic causality behind selecting the C2 labeling position, and outlines a self-validating experimental workflow for Stable Isotope Resolved Metabolomics (SIRM).

Physicochemical Profiling & Molecular Weight Derivation

The exact molecular weight of an isotopic tracer is the foundational parameter for High-Resolution Mass Spectrometry (HRMS) calibration. For unlabeled acetyl chloride (C2H3ClO), the standard average molecular weight is 78.50 g/mol . In Acetyl-2-13C chloride, the methyl carbon (C2) is isotopically enriched to ≥99 atom % 13C[1].

The substitution of a naturally abundant carbon (average mass 12.011 Da) with a highly enriched 13C atom (isotopic mass 13.003 Da) introduces a specific mass shift.

Molecular Weight Calculation:

-

13C (x1, methyl carbon): 13.003 g/mol

-

12C (x1, carbonyl carbon): 12.011 g/mol

-

H (x3): 3.024 g/mol (3 × 1.008)

-

O (x1): 15.999 g/mol

-

Cl (x1): 35.450 g/mol

-

Total Average Molecular Weight: 79.49 g/mol

This precise molecular weight is corroborated by authoritative chemical suppliers like 1[1]. For exact mass targeting in HRMS, the monoisotopic mass is calculated as 78.9906 Da [2].

Table 1: Physicochemical Properties of Acetyl-2-13C Chloride

| Property | Value | Analytical Significance |

| CAS Number | 14770-40-2 | Unique chemical identifier |

| Linear Formula | 13CH3COCl | Denotes specific C2 labeling |

| Average Molecular Weight | 79.49 g/mol | Bulk stoichiometric calculations |

| Monoisotopic Exact Mass | 78.9906 Da | HRMS parent ion targeting |

| Density | 1.118 g/mL at 25 °C | Volumetric dosing precision |

| Boiling Point | 52 °C | Indicates high volatility; requires cold handling |

| Isotopic Purity | ≥99 atom % 13C | Ensures minimal M0 background noise |

Mechanistic Rationale: The Causality of C2 Isotopic Labeling

In metabolic flux analysis, the physical position of the isotopic label within the molecule dictates the visibility of downstream biochemical pathways. A common question among researchers is: Why utilize Acetyl-2-13C chloride over the 1-13C (carbonyl-labeled) isotopologue?

The causality lies in the enzymatic mechanics of the TCA cycle. When acetyl-CoA enters the mitochondria, it condenses with oxaloacetate to form citrate. During the subsequent oxidative decarboxylation steps—catalyzed by isocitrate dehydrogenase and α-ketoglutarate dehydrogenase—specific carboxyl carbons are expelled as CO2[3].

If the C1 (carbonyl) position were labeled, the 13C tracer would be rapidly lost as 13CO2 during these early spins of the cycle, rendering downstream intermediates invisible to mass spectrometry. By deliberately labeling the C2 (methyl) position , the 13C atom is retained within the carbon backbone of α-ketoglutarate, succinate, and malate. This allows for extended, multi-turn tracing of TCA cycle dynamics and provides a supplementary carbon source that can be tracked into cytosolic lipid biosynthesis[4].

Metabolic routing of Acetyl-2-13C into the TCA cycle and lipogenesis pathways.

Experimental Methodology: Stable Isotope Resolved Metabolomics (SIRM)

To ensure high data integrity, experimental workflows utilizing isotopic tracers must be fundamentally reproducible and self-validating. The following protocol outlines the use of Acetyl-2-13C chloride-derived substrates for metabolic flux analysis in mammalian cell lines[5].

Step-by-step Stable Isotope Resolved Metabolomics (SIRM) experimental workflow.

Step-by-Step Protocol: 13C-Metabolic Tracing in HEK293 Cells

Step 1: Substrate Preparation

-

Action: Slowly add Acetyl-2-13C chloride to anhydrous ethanol or water under a controlled ice-bath setting to generate 13C-acetate. Neutralize to pH 7.4.

-

Causality: Acetyl chloride is highly reactive and boils at 52 °C. Exothermic hydrolysis at room temperature causes rapid volatilization, leading to substrate loss and inaccurate dosing concentrations.

Step 2: Cell Incubation

-

Action: Culture HEK293 cells in substrate-limited media for 2 hours. Introduce 100 µM of the synthesized 13C-acetate. Incubate for 3–6 hours.

-

Causality: This timeframe allows the cells to achieve an isotopic steady state in the first spin of the TCA cycle, ensuring that the M+1 isotopologues are fully represented[3].

Step 3: Metabolic Quenching

-

Action: Rapidly aspirate the culture media and immediately apply pre-chilled (-80 °C) 80% methanol to the cell monolayer.

-

Causality: Room temperature extraction allows residual enzymatic activity to continue altering the M+1/M0 ratios during lysis. Ultra-cold methanol instantly denatures enzymes, locking the metabolic snapshot in place.

Step 4: LC-MS/MS Data Acquisition

-

Action: Extract the intracellular metabolites and analyze via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in negative ion mode (optimized for organic acids).

Step 5: Self-Validating System (Natural Abundance Correction)

-

Action (The Validation Loop): Run a parallel cell culture dosed strictly with unlabeled acetate.

-

Causality: Carbon naturally contains ~1.1% 13C. By analyzing the unlabeled control, you establish the baseline natural isotopic envelope for your specific instrument. Subtract this empirical background from your 13C-dosed samples to calculate the true fractional enrichment. If the unlabeled control shows anomalous M+1 peak inflation, it immediately alerts the operator that the mass spectrometer requires tuning or recalibration, preventing the publication of false flux data.

Data Acquisition & Mass Shift Dynamics

When interpreting the resulting LC-MS/MS spectra, researchers must account for the specific mass shifts (+1.003 Da) induced by the single 13C label originating from the C2 position.

Table 2: Expected Mass Shifts in Key Metabolites (First TCA Spin)

| Metabolite | Unlabeled Exact Mass (M0) | Expected Labeled Mass (M+1) | Pathway Origin |

| Acetyl-CoA | 809.12 Da | 810.13 Da | Direct Substrate Incorporation |

| Citrate | 192.02 Da | 193.03 Da | Condensation (TCA Cycle) |

| α-Ketoglutarate | 146.02 Da | 147.02 Da | Oxidative Decarboxylation |

| Malate | 134.02 Da | 135.02 Da | Downstream TCA Oxidation |

Note: Mass values represent the uncharged monoisotopic mass. Adjust for [M-H]- depending on the ionization mode utilized during acquisition.

References

-

Sigma-Aldrich. "Acetyl-2-13C chloride 99 atom % 13C".1

-

Echemi. "Product Description: ACETYL CHLORIDE-2-13C".2

-

National Institutes of Health (PMC). "13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells". 3

-

ResearchGate. "13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells".4

-

National Institutes of Health (PMC). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells". 5

Sources

- 1. 乙酰氯-2-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sourcing and Mechanistic Applications of Acetyl-2-¹³C Chloride in Advanced Isotopic Labeling

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

As a Senior Application Scientist specializing in isotopic labeling and metabolic flux analysis, I frequently consult on the design of stable isotope-labeled internal standards (SIL-IS) and metabolic tracers. The selection of the isotopic vector is the most critical decision in these workflows. Acetyl-2-¹³C chloride (CAS 14770-40-2) is a premier C2 building block used extensively in the pharmaceutical and biochemical industries. By providing a highly reactive acylium ion donor with a strategically placed ¹³C label on the methyl carbon, this reagent enables the synthesis of isotopically enriched active pharmaceutical ingredients (APIs), targeted mass spectrometry standards, and robust metabolic probes.

This whitepaper provides an authoritative evaluation of commercial suppliers, physicochemical properties, mechanistic rationales for C2-labeling, and a self-validating experimental protocol for Friedel-Crafts acylation.

Physicochemical Profiling & Specifications

Acetyl-2-¹³C chloride is a colorless, fuming, and highly corrosive liquid. Because it reacts violently with atmospheric moisture to form acetic acid and hydrogen chloride gas, understanding its physical properties is critical for maintaining isotopic and chemical purity during storage and handling[1].

| Property | Specification / Value | Causality / Handling Implication |

| Chemical Name | Acetyl-2-¹³C chloride | Identifies the isotopic enrichment at the methyl (C2) position. |

| CAS Number | 14770-40-2 | Unique identifier for the 2-¹³C isotopologue[2]. |

| Molecular Formula | ¹³CH₃COCl | Dictates a mass shift of M+1 compared to unlabeled acetyl chloride[2]. |

| Molecular Weight | 79.49 g/mol | Required for precise stoichiometric calculations in micro-scale synthesis[3]. |

| Boiling Point | 51–52 °C | Highly volatile; requires chilling (0 °C) during dropwise addition to prevent reagent loss[2]. |

| Density | 1.118 g/mL at 25 °C | Used to convert mass to volume for accurate syringe-based dispensing[2]. |

| Storage Temp | 2–8 °C (Refrigerated) | Minimizes vapor pressure and degradation. Must be stored under inert gas (Ar/N₂)[2]. |

Commercial Landscape & Supplier Evaluation

Sourcing high-purity Acetyl-2-¹³C chloride is paramount. Impurities (such as unlabeled acetyl chloride or moisture-induced acetic acid) will directly degrade the isotopic enrichment of the final API, leading to isotopic interference in mass spectrometry (e.g., M+0 overlap) or complex NMR spectra. Below is a comparative matrix of leading commercial suppliers.

| Supplier | Catalog / Item No. | Isotopic Purity | Chemical Purity | Typical Pack Sizes |

| Sigma-Aldrich (MilliporeSigma) | 293148 | 99 atom % ¹³C | ≥ 99% (CP) | 250 mg, Bulk[2] |

| Cambridge Isotope Laboratories | CLM-703-1 | 99 atom % ¹³C | ≥ 98% | 1 g, 5 g[3] |

| Santa Cruz Biotechnology | sc-300171* | 99 atom % ¹³C | Not Specified | Varies[4] |

| Pharmaffiliates | PA STI 001740 | Not Specified | Not Specified | On Demand[5] |

*Note: Catalog numbers may vary by region; always verify via CAS 14770-40-2.

Mechanistic Utility: The Causality of the C2 Label

Metabolic Flux Analysis (TCA Cycle Tracing)

When synthesizing ¹³C-labeled acetyl-CoA for cellular metabolic tracing, the position of the isotope dictates the visibility of downstream metabolites. Why choose the 2-position over the 1-position? If the carbonyl carbon (C1) is labeled, the ¹³C atom is rapidly oxidized and exhaled as ¹³CO₂ during the decarboxylation steps of the Tricarboxylic Acid (TCA) cycle (specifically via isocitrate dehydrogenase and α-ketoglutarate dehydrogenase). Conversely, the methyl carbon (C2) derived from Acetyl-2-¹³C chloride is retained through the first complete turn of the TCA cycle. This causal retention enables high-resolution downstream tracing of lipogenic and gluconeogenic intermediates via NMR or LC-MS.

Pharmaceutical Synthesis (SIL-IS Generation)

In pharmacokinetics, Stable Isotope-Labeled Internal Standards (SIL-IS) are required to correct for matrix effects in LC-MS/MS. While deuterium (²H) labeling is common, it often suffers from hydrogen-deuterium exchange (HDX) in protic solvents and chromatographic retention time shifts (the kinetic isotope effect). Using Acetyl-2-¹³C chloride via Friedel-Crafts acylation or amine acetylation introduces a robust, non-exchangeable ¹³C label into drugs (e.g., ¹³C-labeled opiates or clenbuterol derivatives) that perfectly co-elutes with the unlabeled analyte[6].

Experimental Protocol: ¹³C-Acetylation via Friedel-Crafts Acylation

The following protocol details the synthesis of a ¹³C-labeled aryl ketone using Acetyl-2-¹³C chloride. This methodology is adapted from validated syntheses of stable isotope-labeled diazirinyl derivatives and opiates[6][7].

Phase 1: Anhydrous Preparation

-

Apparatus Setup: Flame-dry a 50 mL two-neck round-bottom flask. Flush continuously with ultra-pure Argon to create a strictly anhydrous environment. Causality: Acetyl chloride reacts violently with ambient moisture, which would destroy the reagent and generate HCl gas.

-

Substrate Solvation: Dissolve the aromatic substrate (1.0 eq, e.g., 0.5 mmol) in 5.0 mL of anhydrous dichloromethane (DCM).

Phase 2: Catalysis and Isotope Introduction

-

Lewis Acid Activation: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add anhydrous Aluminum Chloride (AlCl₃, 1.5 eq) as a suspension.

-

Acylation: Using a gas-tight Hamilton syringe, add Acetyl-2-¹³C chloride (1.1 eq) dropwise over 10 minutes. Causality: Dropwise addition at 0 °C controls the exothermic generation of the highly electrophilic acylium ion ([¹³CH₃C≡O]⁺) and prevents the volatilization of the low-boiling acetyl chloride.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours, monitoring completion via Thin Layer Chromatography (TLC).

Phase 3: Quenching and Self-Validation

-

Quenching: Pour the reaction mixture slowly into 20 mL of crushed ice to safely hydrolyze the AlCl₃ complex. Neutralize the aqueous phase with saturated NaHCO₃.

-

Extraction & Purification: Extract the product with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

-

Self-Validating NMR Check: Dissolve a fraction of the purified product in CDCl₃ and run a ¹³C-NMR spectrum. Validation: The natural abundance of ¹³C is ~1.1%. A successful reaction will yield a massive, highly enriched singlet in the 20–30 ppm region (corresponding to the ¹³C-methyl group), confirming both chemical identity and isotopic fidelity[6].

Workflow Visualization

Below is the logical workflow for the Friedel-Crafts acylation process, mapping the transformation from raw substrate to validated ¹³C-labeled product.

Workflow for 13C-labeling of aryl substrates via Friedel-Crafts acylation using acetyl-2-13C chloride.

Safety and Handling Directives

Acetyl-2-¹³C chloride is classified under GHS as a Flammable Liquid (Category 2) and Skin Corrosion (Category 1B) .

-

Hazard Codes: H225 (Highly flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).

-

PPE Requirements: Work must be conducted inside a certified chemical fume hood. Personnel must wear heavy-duty nitrile or neoprene gloves, a chemically resistant lab coat, and full-seal safety goggles.

-

Spill Mitigation: In the event of a spill, do not use water. Absorb with an inert, dry material (e.g., dry sand or vermiculite) and dispose of as hazardous acidic waste.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6367, Acetyl chloride. Available at:[Link]

-

Andersen, J. et al. "Economical Synthesis of 13C-Labeled Opiates, Cocaine Derivatives and Selected Urinary Metabolites by Derivatization of the Natural Products." Molecules, MDPI. Available at:[Link]

-

Hashimoto, M. et al. "Simple Synthesis of Deuterium and 13C Labeled Trifluoromethyl Phenyldiazirine Derivatives as Stable Isotope Tags." Chemical and Pharmaceutical Bulletin, Pharmaceutical Society of Japan. Available at:[Link]

Sources

Stability and Storage of Acetyl-2-13C Chloride: A Technical Guide for Isotopic Preservation

Executive Summary

Acetyl-2-13C chloride ( 13 CH 3 COCl) is a critical isotopically labeled reagent utilized extensively in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic flux analysis[1]. The substitution of the standard carbon-12 atom with a carbon-13 isotope at the C2 (methyl) position provides a distinct analytical signature without fundamentally altering the compound's chemical reactivity[1]. However, like its unlabeled counterpart, acetyl-2-13C chloride is highly reactive, volatile, and extremely sensitive to moisture[2]. Ensuring its stability during storage and handling is paramount to preventing isotopic dilution, chemical degradation, and the generation of hazardous byproducts[3].

Physicochemical and Isotopic Profile

To understand the strict storage requirements, one must first examine the physical and chemical properties of the compound. The high volatility and low flash point dictate the necessity for temperature-controlled environments.

| Property | Value |

| Chemical Formula | 13 CH 3 COCl |

| Isotopic Purity | ≥ 99 atom % 13 C |

| Molecular Weight | 79.50 g/mol |

| Appearance | Colorless to slightly yellow fuming liquid |

| Boiling Point | 51–52 °C at 760 mmHg |

| Melting Point | -112 °C |

| Density | ~1.118 g/mL at 25 °C |

| Flash Point | 4 °C (Closed Cup) |

Data synthesized from supplier specifications and chemical databases[1][2].

Mechanisms of Degradation (The Causality of Instability)

The primary threat to the stability of acetyl-2-13C chloride is hydrolysis . The highly electrophilic carbonyl carbon is extremely susceptible to nucleophilic attack by water molecules[2]. Even trace amounts of atmospheric moisture will trigger a violent, exothermic reaction, cleaving the acyl chloride bond to yield acetic-2-13C acid and hydrogen chloride (HCl) gas[2][4].

This degradation destroys the expensive isotopic reagent and pressurizes the storage container with corrosive HCl gas, creating a severe safety hazard[4].

Degradation pathway of Acetyl-2-13C chloride via hydrolysis in the presence of trace moisture.

Storage Protocols: A Self-Validating System

To mitigate degradation, the storage environment must be treated as a self-validating system that systematically eliminates moisture, heat, and light.

-

Temperature Control : Store strictly at 2–8 °C (refrigerated) [1]. Low temperatures suppress the vapor pressure (which is naturally high given its 52 °C boiling point) and reduce the kinetic energy available for spontaneous degradation reactions[1][2].

-

Inert Atmosphere : The headspace of the container must be purged with a dry, inert gas (Argon or Nitrogen) prior to sealing[4]. Argon is highly recommended as it is denser than air and forms a protective blanket directly over the liquid phase.

-

Container Specifications : Use tightly sealed amber glass bottles with Teflon-lined caps. Amber glass prevents photolytic degradation, while Teflon provides essential chemical resistance against the corrosive nature of the acyl chloride[3][4].

Experimental Methodology: Inert Atmosphere Extraction

When accessing the reagent, standard open-air pipetting will instantly compromise the bulk stock. The following step-by-step Schlenk line or glovebox methodology must be employed to maintain a moisture-free system.

Step-by-step workflow for the extraction of Acetyl-2-13C chloride under an inert atmosphere.

Step-by-Step Extraction Protocol:

-

Equilibration : Remove the sealed acetyl-2-13C chloride container from 2–8 °C storage and place it in a desiccator. Allow it to warm to room temperature. Causality: Opening a cold container causes immediate condensation of atmospheric moisture directly onto the reagent, initiating rapid hydrolysis[4].

-

Preparation of Apparatus : Ensure all syringes and needles are oven-dried (120 °C for >2 hours) and cooled in a desiccator to eliminate surface moisture.

-

Inert Gas Purging : Transfer the container to a glovebox filled with dry Argon/Nitrogen, or utilize a Schlenk line. If using a Schlenk line, insert a positive-pressure Argon line equipped with a drying tube into the septum.

-

Extraction : Pierce the septum with the dried syringe. Slowly withdraw the required volume of acetyl-2-13C chloride.

-

Headspace Flushing : Before removing the needle, ensure the headspace of the container is thoroughly flushed with Argon to displace any inadvertently introduced ambient air[4].

-

Resealing and Storage : Wrap the cap tightly with Parafilm or PTFE tape to create an additional moisture barrier, and immediately return the vial to the 2–8 °C refrigerator[1].

References

- Acetyl-2-13C chloride 99 atom % 13C | 14770-40-2 - Sigma-Aldrich. sigmaaldrich.com.

- Acetyl chloride | CH3COCl | CID 6367 - PubChem. nih.gov.

- Acetyl Chloride Safety Data Sheet (SDS) - Flinn Scientific. flinnsci.com.

- SAFETY DATA SHEET - Fisher Scientific. fishersci.co.uk.

Sources

physical properties of acetyl-2-13C chloride

Physical Properties and Analytical Characterization of Acetyl-2- 13 C Chloride: A Technical Guide for Isotopic Labeling

Introduction

In drug metabolism and pharmacokinetics (DMPK) studies, stable isotope labeling is a cornerstone technique for tracing metabolic pathways and quantifying drug metabolites via mass spectrometry. Acetyl-2- 13 C chloride ( 13 CH 3 COCl) serves as a highly efficient, electrophilic acylating agent used to introduce a 13 C-labeled acetyl group into primary and secondary amines, alcohols, and thiols. This whitepaper details the physical properties, spectroscopic causality, and validated experimental workflows for utilizing acetyl-2- 13 C chloride in pharmaceutical development.

Comparative Physical Properties & Isotopic Causality

The physical behavior of acetyl-2- 13 C chloride is fundamentally governed by its isotopic mass difference compared to naturally abundant acetyl chloride. While the chemical reactivity remains identical, the macroscopic physical properties exhibit specific variations due to the heavier 13 C nucleus at the C2 position.

Quantitative Data Summary

Table 1: Physical Properties of Acetyl-2- 13 C Chloride vs. Unlabeled Acetyl Chloride

| Property | Acetyl-2- 13 C Chloride | Unlabeled Acetyl Chloride |

| Chemical Formula | 13 CH 3 COCl | CH 3 COCl |

| CAS Number | 14770-40-2 | 75-36-5 |

| Molecular Weight | 79.49 g/mol | 78.50 g/mol |

| Density (at 25 °C) | 1.118 g/mL | 1.104 g/mL |

| Boiling Point | 52 °C | 52 °C |

| Melting Point | -112 °C | -112 °C |

| Refractive Index ( n20/D ) | 1.389 | 1.389 |

| Flash Point | 4 °C (Closed Cup) | 5 °C (Closed Cup) |

| Mass Shift | M+1 | M |

Data sourced from authoritative chemical databases and vendor specifications[1],.

Causality of Physical Property Shifts:

-

Density Increase: The substitution of 12 C with 13 C at the methyl position increases the molecular mass by approximately 1 atomic mass unit (amu). Because isotopic substitution does not significantly alter the molecular volume or van der Waals radii, the mass-to-volume ratio increases, resulting in a measurable density shift from 1.104 g/mL to 1.118 g/mL[1],.

-

Thermal Stability (Boiling/Melting Points): Phase transition temperatures are dictated by intermolecular forces—specifically dipole-dipole interactions (dipole moment: 2.45 D) and London dispersion forces[2]. The addition of a neutron in the carbon nucleus does not perturb the electronic cloud or the molecular dipole; therefore, the boiling point (52 °C) and melting point (-112 °C) remain identical to the unlabeled counterpart[1],.

Spectroscopic Characterization (NMR Causality)

The incorporation of a 13 C atom (spin I=1/2 ) at the C2 position fundamentally alters the Nuclear Magnetic Resonance (NMR) spectra compared to the unlabeled standard[3],[4].

-

1 H NMR (Proton NMR): In unlabeled acetyl chloride, the three equivalent methyl protons appear as a distinct singlet at approximately δ 2.7 ppm[3]. In acetyl-2- 13 C chloride, the 13 C nucleus couples directly with the attached protons. This scalar coupling splits the proton signal into a widely spaced doublet centered at δ 2.7 ppm, with a massive one-bond coupling constant ( 1JCH≈125−130 Hz).

-

13 C NMR (Carbon NMR): The unlabeled molecule shows a carbonyl carbon (C1) at δ ~170 ppm and a methyl carbon (C2) at δ ~33 ppm at natural abundance (1.1%)[4]. In the labeled compound, the C2 signal at δ 33 ppm is intensely enhanced due to the 99 atom % 13 C isotopic purity.

Experimental Methodology: 13 C-Acetylation Workflow

Acetyl-2- 13 C chloride is highly moisture-sensitive and reacts violently with water to form acetic acid and hydrogen chloride gas[2]. The following protocol describes a self-validating system for the synthesis of a 13 C-labeled amide standard (e.g., N -acetyl-amine), ensuring maximum isotopic retention and minimal degradation.

Step-by-Step Protocol:

-

System Preparation: Flame-dry a two-neck Schlenk flask under vacuum and purge with anhydrous nitrogen (N 2 ). Moisture exclusion is critical to prevent the hydrolysis of the expensive labeled reagent[2].

-

Substrate Dissolution: Dissolve the target primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.2 eq) to act as an acid scavenger.

-

Thermal Control: Submerge the reaction flask in an ice-water bath (0 °C). Causality: Nucleophilic acyl substitution is highly exothermic; cooling prevents thermal degradation and suppresses side reactions like ketene formation.

-

Reagent Addition: Using a gas-tight syringe, add acetyl-2- 13 C chloride (1.05 eq) dropwise over 10 minutes.

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours under N 2 .

-

Quenching & Workup: Carefully quench the reaction with saturated aqueous NaHCO 3 to neutralize the generated HCl and any unreacted acyl chloride. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous MgSO 4 , and concentrate under reduced pressure.

-

Analytical Validation: Analyze the purified product via LC-MS to confirm the expected +1 Da mass shift (M+1). Run a 1 H NMR to verify the presence of the 1JCH doublet, confirming the label is covalently intact.

Figure 1: Standardized experimental workflow for isotopic labeling using acetyl-2-13C chloride.

Mechanistic Pathway

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The amine nucleophile attacks the highly electrophilic carbonyl carbon of the acetyl-2- 13 C chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride leaving group, yielding the stable 13 C-labeled amide and HCl[2].

Figure 2: Nucleophilic acyl substitution mechanism of acetyl-2-13C chloride.

Handling and Safety Considerations

Acetyl-2- 13 C chloride is classified as a corrosive and flammable liquid (Flash Point: 4 °C). It must be stored at 2-8 °C in a tightly sealed container under an inert atmosphere. Exposure to ambient humidity will result in rapid hydrolysis, producing visible white fumes (aerosolized hydrochloric acid and acetic acid)[2]. Personnel must utilize appropriate PPE, including chemical-resistant gloves and safety goggles, and perform all transfers within a certified chemical fume hood[1],[2].

References

Demystifying 13C Isotopic Labeling: A Comprehensive Guide to Metabolic Flux and Structural Biology

Executive Summary

Carbon-13 (13C) isotopic labeling has evolved from a niche analytical technique into a foundational pillar of modern drug development, systems biology, and structural biochemistry. By replacing naturally abundant 12C with the stable, NMR-active, and mass-shifted 13C isotope, researchers can dynamically trace intracellular metabolic fluxes and elucidate the conformational dynamics of high-molecular-weight proteins. This whitepaper provides an in-depth, mechanistic guide to designing, executing, and validating 13C labeling experiments, bridging the gap between raw analytical acquisition and biological insight.

The Mechanistic Basis of 13C Labeling

The utility of 13C stems from its unique physicochemical properties. Unlike 14C, which is radioactive and strictly measures bulk accumulation, 13C is a stable isotope. This stability allows for the safe, high-resolution mapping of specific carbon positions within a molecule (isotopomers) using two primary modalities:

-

Mass Spectrometry (MS): Each incorporated 13C atom increases the molecular weight of a metabolite by approximately 1.00335 Da. This mass shift allows high-resolution MS to quantify the exact number of labeled carbons (isotopologues) in a given metabolite pool.

-

Nuclear Magnetic Resonance (NMR): 12C has a net nuclear spin of zero, rendering it invisible to NMR. 13C possesses a spin of ½, making it NMR-active. This enables the derivation of complex multidimensional heteronuclear spectra (e.g., HSQC) to determine protein structures and dynamics .

Core Applications in Drug Development & Systems Biology

13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is the gold standard for quantifying the absolute rates of intracellular metabolic reactions. While transcriptomics and metabolomics provide static snapshots of gene expression and pool sizes, 13C-MFA provides a dynamic, functional readout of pathway activity 1. In oncology drug development, 13C-MFA is routinely used to map the Warburg effect and identify targetable metabolic bottlenecks (e.g., glutamine addiction or mutant IDH1/2 activity) [[2]]().

To achieve this, researchers must rationally select the appropriate isotopic tracer. The choice of tracer dictates the mathematical observability of the target pathway.

Table 1: Common 13C Tracers and Their Diagnostic Applications

| Tracer | Primary Application | Mechanistic Rationale |

| [U-13C] Glucose | Central carbon metabolism | Fully labels glycolysis and TCA cycle intermediates; ideal for global network mapping. |

| [1,2-13C] Glucose | Pentose Phosphate Pathway | Differentiates oxidative PPP (which loses C1 as CO2) from standard glycolysis. |

| [U-13C] Glutamine | Anaplerosis & Hypoxia | Traces glutaminolysis and reductive carboxylation (reverse TCA cycle) in tumor microenvironments. |

Structural Biology and NMR

In structural biology, uniform 13C labeling of high-molecular-weight proteins often causes severe spectral line broadening due to homonuclear 13C-13C scalar and dipolar couplings. Causality: To mitigate this, researchers must create isolated spin systems. By utilizing selective labeling strategies—such as the TEASE (ten-amino acid selective and extensive labeling) method, which suppresses the synthesis of TCA cycle-derived amino acids—researchers can selectively label specific hydrophobic residues 3. Alternatively, feeding E. coli [1-13C]-glucose or specific α-keto acids enables the selective 13C enrichment of methyl groups (Ile, Leu, Val), vastly improving relaxation properties and spectral resolution for protein dynamics studies .

Experimental Workflow: 13C-Glucose Tracing via LC-MS

A robust 13C-MFA experiment is a self-validating system. The following step-by-step protocol outlines a standard [U-13C]glucose tracing experiment in adherent mammalian cell culture, designed to minimize isotopic dilution and prevent artifactual data 4.

Step-by-Step Methodology

-

Isotopic Steady-State Cultivation:

-

Action: Wash adherent cells twice with glucose-free base medium to remove residual unlabeled carbon. Immediately add medium containing 10 mM [U-13C]glucose (isotopic purity >98%).

-

Causality: The wash step is critical to prevent isotopic dilution. If unlabeled glucose remains, the resulting fractional enrichment will be artificially lowered, underestimating true metabolic flux 4. Cells must be incubated until isotopic steady state is reached (typically 24-48 hours for central carbon metabolism).

-

-

Rapid Metabolic Quenching:

-

Action: Rapidly aspirate the labeled medium and immediately submerge the cells in an ice-cold quenching solution (e.g., 80% Methanol at -80°C).

-

Causality: Intracellular metabolites like ATP and Fructose-1,6-bisphosphate have half-lives on the order of seconds. Rapid cold quenching instantly denatures enzymes, arresting metabolism to preserve the exact in vivo isotopic snapshot 1.

-

-

Biphasic Metabolite Extraction:

-

Action: Scrape the cells in the quenching buffer, transfer to a microcentrifuge tube, and perform a liquid-liquid extraction (e.g., Methanol/Water/Chloroform). Centrifuge at >14,000 x g at 4°C.

-

Causality: This biphasic separation isolates polar metabolites (upper aqueous phase) from non-polar lipids (lower organic phase) and protein debris (interphase), preventing matrix effects during MS ionization.

-

-

LC-MS/MS Data Acquisition:

-

Action: Dry the aqueous phase under a vacuum concentrator and reconstitute in an LC-compatible solvent. Analyze via High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) in full scan mode to capture the entire Mass Isotopologue Distribution (MID).

-

Figure 1: End-to-end experimental and computational workflow for 13C-Metabolic Flux Analysis.

Quantitative Data Analysis & Natural Abundance Correction

The raw output of a 13C-MS experiment is a Mass Isotopologue Distribution (MID). For a metabolite with n carbon atoms, there are n+1 mass isotopologues (M+0, M+1 ... M+n) 5.

Table 2: Example Mass Isotopologue Distribution (MID) for Pyruvate (C3H4O3)

| Isotopologue | Isotopic Composition | Unlabeled Control (%) | 13C-Enriched Sample (%) |

| M+0 | Three 12C atoms | 96.7 | 15.2 |

| M+1 | One 13C, Two 12C | 3.2 | 10.5 |

| M+2 | Two 13C, One 12C | 0.1 | 18.1 |

| M+3 | Three 13C atoms | < 0.01 | 56.2 |

The Necessity of Natural Abundance Correction (NAC)

In nature, approximately 1.1% of all carbon is 13C. Furthermore, other elements in the metabolite (e.g., 15N, 17O, 18O) also possess naturally occurring heavy isotopes. Therefore, an M+1 peak in raw MS data does not exclusively represent experimental tracer incorporation; it includes the natural isotopic background 5.

Causality: To isolate the true metabolic flux, researchers must perform Natural Abundance Correction (NAC). This is achieved using a mathematical correction matrix (often resolved via 2D-deconvolution) that subtracts the theoretical natural isotopic distribution of the molecule's exact chemical formula from the measured MID [[6]]().

Figure 2: Carbon transition map illustrating 13C enrichment from glucose to downstream metabolites.

Self-Validating Quality Control Metrics

To ensure the trustworthiness of the generated flux models, the experimental design must include built-in validation gates:

-

The Unlabeled Control Check: Injecting an unlabeled biological control sample is a mandatory self-validating step. The unlabeled control is used to verify the NAC matrix. After applying the correction algorithm, the M+1 through M+n values of the unlabeled control should mathematically resolve to zero. If negative abundance values appear after correction, it is a diagnostic indicator of low signal-to-noise ratios or co-eluting isobaric peaks, requiring immediate chromatographic optimization 6.

-

Isotopic Steady-State Verification: Before computing absolute fluxes, fractional enrichment must be plotted over time. If the M+n percentage of terminal metabolites (like lactate or citrate) is still rising, the system has not reached isotopic steady state, and applying steady-state EMU (Elementary Metabolite Unit) modeling will yield mathematically invalid flux maps [[7]]().

References

- Benchchem. A Researcher's Guide to 13C-Metabolic Flux Analysis (13C-MFA) Using Labeled Glucose.

- Cambridge Isotope Laboratories. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist.

- Hong Lab MIT.

- Sigma-Aldrich. Biomolecular NMR: Isotope Labeling Methods for Protein Dynamics Studies.

- Benchchem. Technical Support Center: Ribitol-3-13C Isotope Tracing Experiments.

- PMC (NIH).

- Benchchem.

- Frontiers. Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. isotope.com [isotope.com]

- 3. meihonglab.com [meihonglab.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]